ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate
Description
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 1H-indol-7-yl core substituted with an ethoxypropanoate ester group.
- A pyridin-3-yl moiety linked via a hydroxyethylamino-ethyl chain to the indole ring. Structurally, it shares key motifs with compounds in the evidence, such as pyridine-indole hybrids and ester-functionalized derivatives, which are often explored in medicinal or agrochemical research .
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-22(27)15(2)29-20-8-4-7-18-16(13-25-21(18)20)9-11-24-14-19(26)17-6-5-10-23-12-17/h4-8,10,12-13,15,19,24-26H,3,9,11,14H2,1-2H3 |
InChI Key |
SCBLMNATCKVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1NC=C2CCNCC(C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with ethyl acrylate in the presence of anhydrous ethanol and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Anhydrous ethanol, dichloromethane.
Catalysts: Trifluoromethanesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Key Structural Features
| Component | Description |
|---|---|
| Ethyl Ester | Enhances solubility and bioavailability |
| Pyridine | Potential for interaction with biological receptors |
| Indole | Known for various biological activities, including anticancer properties |
Anticancer Activity
Research indicates that compounds similar to ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate exhibit significant anticancer properties. The indole structure is particularly noted for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Therapy
A study demonstrated that certain indole derivatives showed potent activity against various cancer cell lines, including breast and colon cancer. The mechanism of action involved the modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
The pyridine moiety suggests potential neuroprotective applications. Compounds containing pyridine rings have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotective Properties
A recent investigation highlighted the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases, suggesting that they could be developed into therapeutic agents for conditions like Alzheimer's disease .
Antimicrobial Activity
The structural characteristics of this compound also indicate potential antimicrobial properties. The combination of functional groups may enhance its efficacy against a range of microbial pathogens.
Case Study: Antimicrobial Screening
A screening of various indole-pyridine hybrids revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for development as an antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique applications of this compound, it is useful to compare it with other compounds exhibiting similar structural features.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivative A | Indole ring, amine group | Anticancer |
| Pyridine Derivative B | Pyridine ring, ether linkage | Neuroprotective |
| Ethyl Ester C | Ethyl ester group | Antimicrobial |
The combination of both indole and pyridine functionalities in this compound sets it apart from simpler derivatives, suggesting a multifaceted approach to its pharmacological applications.
Mechanism of Action
The mechanism of action of ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Structural Diversity in Indole-Pyridine Hybrids
- The target compound’s indol-7-yl substitution contrasts with indol-3-yl in compound 6al and indol-2-yl in the safety data sheet compound . Positional differences on the indole ring significantly influence electronic properties and binding interactions in bioactive molecules.
- The pyridin-3-yl group in the target compound differs from 2-pyridinyl in compound 10 and 3-chloro-5-(trifluoromethyl)-2-pyridinyl in haloxyfop methyl ester , which are associated with varied reactivity and pesticidal activity.
Ester Functionalization The ethoxypropanoate group in the target compound is structurally analogous to methyl phenoxypropanoate esters in herbicides like haloxyfop-methyl . Compound 6al and the safety data sheet compound highlight the prevalence of ester groups in synthetic intermediates, though their hazards (e.g., H302, H315 ) suggest careful handling is required for such derivatives.
Synthetic Strategies describes β-heteroaryl-α,β-didehydro-α-amino acid synthesis via condensation of pyridinyl-ethenyl derivatives with aromatic amines . Similar methods may apply to the target compound’s synthesis, given its pyridine-ethylamine-indole linkage. Compound 6al was synthesized via L-tryptophan methyl ester coupling, emphasizing the utility of amino acid derivatives in constructing chiral indole-containing molecules .
Research Implications and Gaps
- The target compound’s hydroxyethylamino chain may confer unique receptor-binding properties.
- Toxicity Profile : Ethyl esters like the safety data sheet compound exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for the target compound unless modified.
Biological Activity
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of an indole derivative linked to a pyridine moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
The biological activity of this compound primarily involves interactions with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs, which play crucial roles in signal transduction pathways. GPCRs are involved in numerous physiological processes, making them significant drug targets .
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives similar to this compound. For instance:
- Case Study : Research indicated that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . this compound may exhibit similar mechanisms, warranting further investigation.
Antimicrobial Activity
Indole derivatives have also shown promising antimicrobial properties. Ethyl 2-hydroxy derivatives are known to disrupt bacterial cell membranes, leading to cell death:
Research Findings
A comprehensive review of literature reveals several key findings related to the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Notably, no significant toxicity was observed at therapeutic doses, suggesting a favorable safety profile .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in apoptosis and cell cycle regulation, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
